

# NBQX Disodium Salt: A Technical Guide to its Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NBQX disodium

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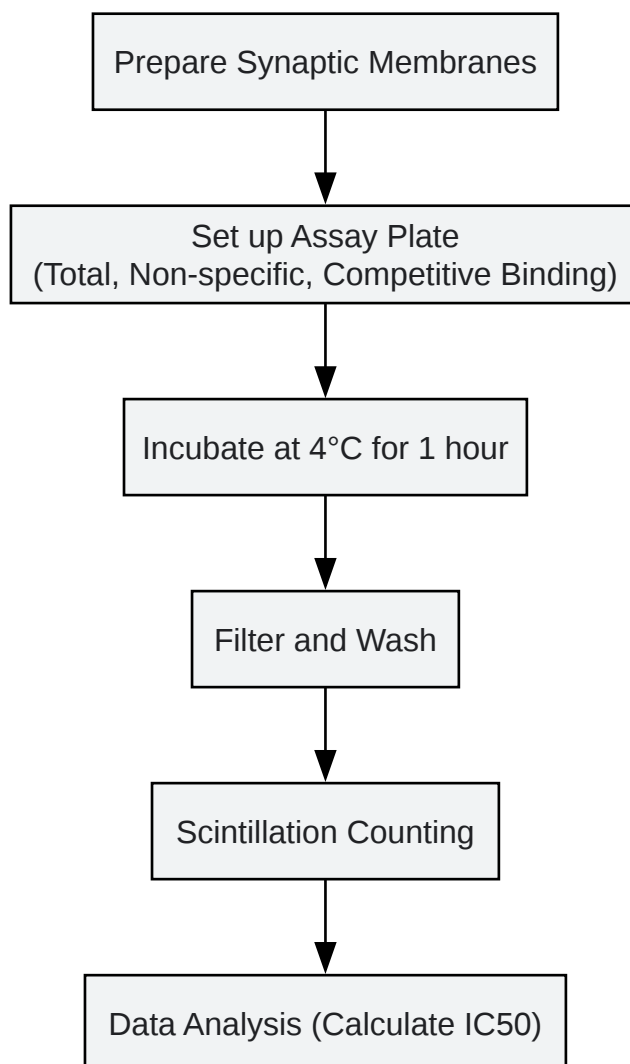
## Introduction

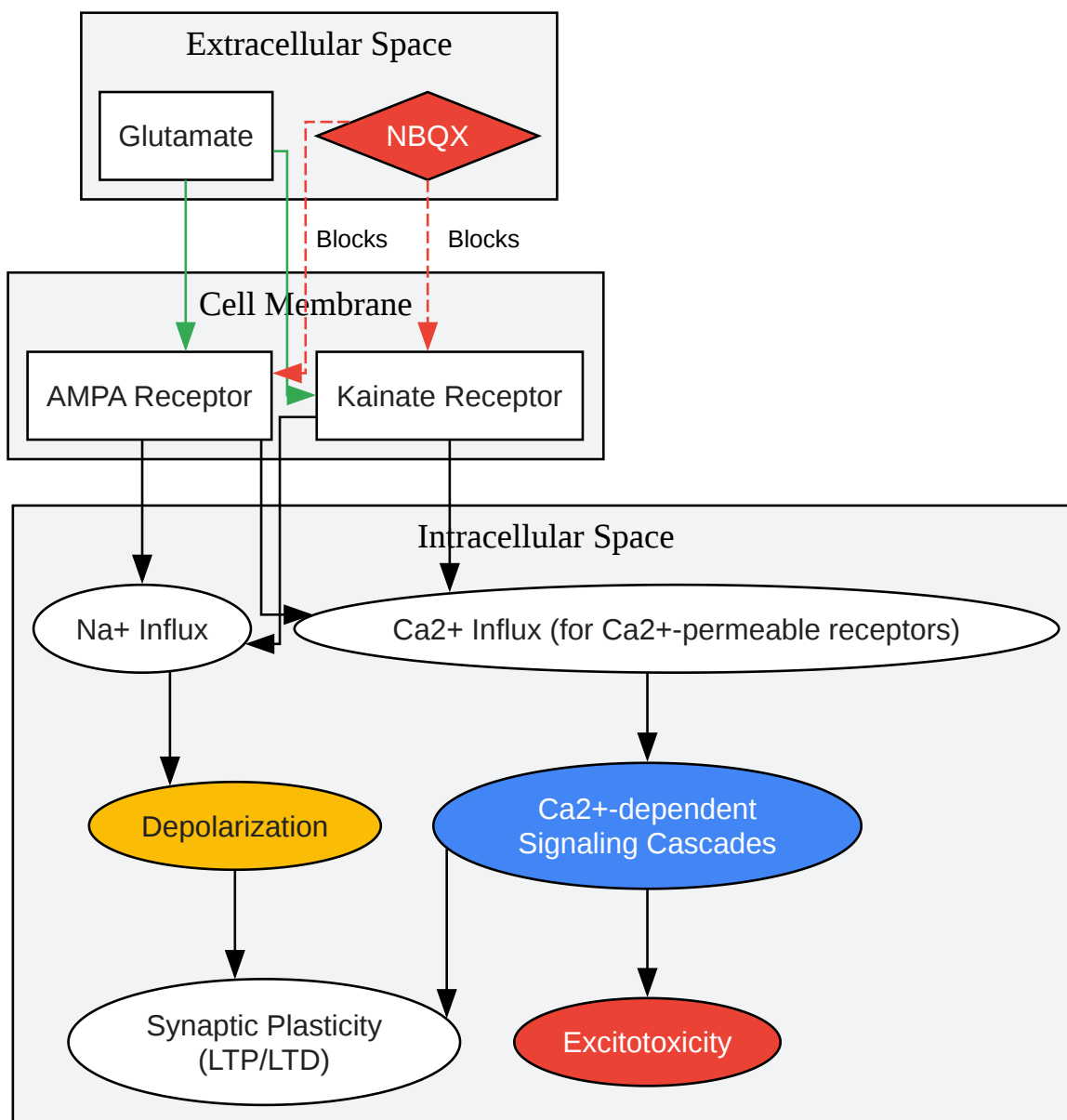
**NBQX disodium** salt (2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide disodium) is a potent and selective competitive antagonist of  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3][4][5] Its ability to block these key excitatory ionotropic glutamate receptors has established it as an invaluable tool in neuroscience research. Furthermore, its demonstrated neuroprotective and anticonvulsant properties have made it a subject of significant interest for the development of therapeutic agents targeting neurological disorders characterized by excessive glutamatergic transmission, such as epilepsy, cerebral ischemia, and neurodegenerative diseases.[6][7] This technical guide provides an in-depth overview of the biological activity of **NBQX disodium** salt, including its mechanism of action, quantitative binding and functional data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows. The disodium salt form of NBQX offers the advantage of high water solubility, making it particularly suitable for in vivo applications.[1][3][4]

## Core Mechanism of Action

NBQX exerts its biological effects by competitively binding to the glutamate binding site on both AMPA and kainate receptors.[8] This action prevents the endogenous ligand, glutamate, from activating these receptors, thereby inhibiting the influx of sodium and, in the case of calcium-permeable AMPA and kainate receptors, calcium ions into the postsynaptic neuron. This

blockade of ion flow leads to a reduction in neuronal depolarization and excitatory neurotransmission.





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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